4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine
Description
4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzenesulfonyl group, an iminoimidazolidinyl moiety, and a triazinamine core, making it an interesting subject for scientific research.
Properties
IUPAC Name |
4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3S/c1-20(2)13-17-14(19-15(18-13)25-3)21-9-10-22(12(21)16)26(23,24)11-7-5-4-6-8-11/h4-8,16H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTQJFZAJBNWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCN(C2=N)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonyl derivative, followed by the formation of the iminoimidazolidinyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized under specific conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group may yield sulfonic acids, while reduction of the imino group may produce primary amines .
Scientific Research Applications
4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of metabolic processes essential for cell survival .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: Known for their enzyme inhibitory properties.
Imidazole-containing compounds: Widely used in medicinal chemistry for their biological activities.
Triazine derivatives: Commonly used in agriculture and pharmaceuticals.
Uniqueness
What sets 4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine apart is its unique combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
